3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that features a unique structure combining furan, methoxyphenyl, and dibenzo[b,e][1,4]diazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include acetic anhydride, phosphoric acid, and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl benzoate
- 2-Methyl-3-furyl disulphide
- 3-(2-Furanyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3-(2-furyl)-N-(2-furylmethyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C30H27N3O5 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
9-(furan-2-yl)-N-(furan-2-ylmethyl)-6-(2-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C30H27N3O5/c1-36-27-12-5-2-9-21(27)29-28-23(16-19(17-25(28)34)26-13-7-15-38-26)32-22-10-3-4-11-24(22)33(29)30(35)31-18-20-8-6-14-37-20/h2-15,19,29,32H,16-18H2,1H3,(H,31,35) |
InChI Key |
YRAUWFPXWWNXML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)NCC6=CC=CO6 |
Origin of Product |
United States |
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